2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a chlorophenyl group, a methoxyethyl side chain, and a thiophenyl moiety, which contribute to its unique chemical properties. The compound is classified under amides due to the presence of the acetamide functional group.
The compound is identified by the Chemical Abstracts Service (CAS) number 1798544-29-2, with a molecular formula of C₁₅H₁₆ClNO₂S and a molecular weight of 309.8 g/mol . Its classification as an amide places it within a broader category of compounds known for their role in biological systems, particularly as pharmaceuticals or intermediates in drug synthesis.
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves several key steps:
These synthetic routes may require optimization to improve yield and purity, often employing techniques such as solvent recycling and catalytic processes to enhance efficiency.
The molecular structure of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can be represented using various structural formulas including:
ClC1=CC=CC=C1CC(NC(=O)C(COC)=O)=C1SC=C1
InChI=1S/C15H16ClNO2S/c16-11-5-3-1-4-10(11)9-15(18)17(19)12-6-7-13(20-12)14(8-2)22/h1-9H,10H2,(H,18,19)
This data illustrates the arrangement of atoms within the molecule, highlighting its functional groups and stereochemistry .
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide largely depends on its specific biological targets. In medicinal chemistry contexts, it may interact with various enzymes or receptors:
Understanding these interactions is crucial for predicting therapeutic effects and optimizing drug design.
The physical properties of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide include:
While specific data such as boiling point, melting point, and density are not readily available, these properties are essential for understanding the compound's behavior under various conditions .
This compound has several potential applications in scientific research:
The versatility of this compound highlights its significance in various fields of research and industry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7